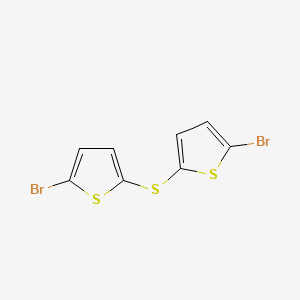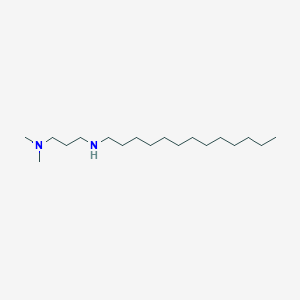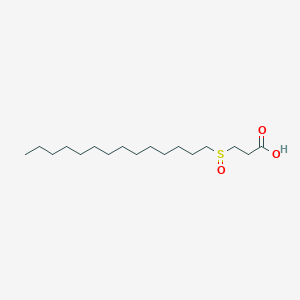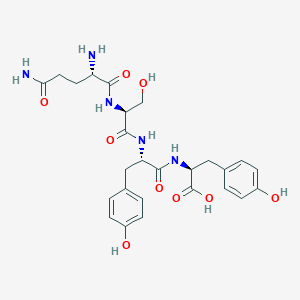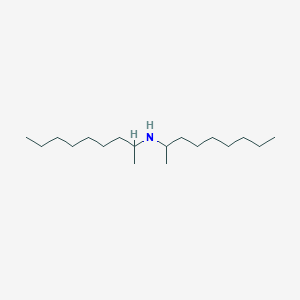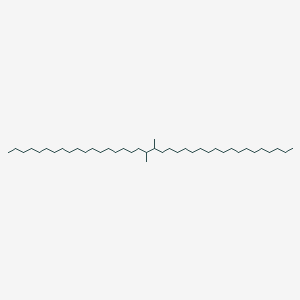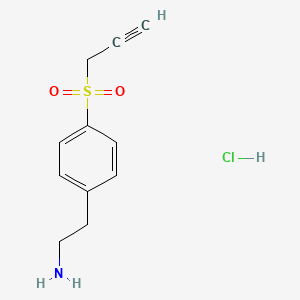
2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride is an organic compound with a unique structure that includes a sulfonyl group and a prop-2-ynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride typically involves the reaction of 4-prop-2-ynylsulfonylbenzaldehyde with ethanamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl compounds. These products have various applications in different fields of research and industry .
Scientific Research Applications
2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. The prop-2-ynyl group can participate in click chemistry reactions, enabling the compound to be used as a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)ethylamine;hydrochloride: Similar structure but with a nitro group instead of a sulfonyl group.
2-(Methylsulfonyl)ethanamine;hydrochloride: Similar structure but with a methyl group instead of a prop-2-ynyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
143130-81-8 |
|---|---|
Molecular Formula |
C11H14ClNO2S |
Molecular Weight |
259.75 g/mol |
IUPAC Name |
2-(4-prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NO2S.ClH/c1-2-9-15(13,14)11-5-3-10(4-6-11)7-8-12;/h1,3-6H,7-9,12H2;1H |
InChI Key |
HZJYWYFNQZVLJW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCS(=O)(=O)C1=CC=C(C=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
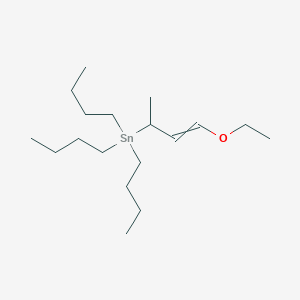
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
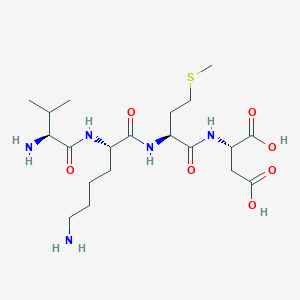
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
